molecular formula C13H15ClN2O3 B2872081 methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate CAS No. 400084-89-1

methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate

Cat. No.: B2872081
CAS No.: 400084-89-1
M. Wt: 282.72
InChI Key: KABGMCFJCTYAEU-DHZHZOJOSA-N
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Description

Methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate is a structurally complex α,β-unsaturated ester featuring a conjugated enoate backbone. Key functional groups include:

  • Ester group (methyl prop-2-enoate)
  • Formamido substituent derived from 3-chlorophenyl isocyanate or chloride.
  • Dimethylamino group at the β-position.
  • E-configuration of the double bond, critical for maintaining planarity and conjugation.

Molecular Formula: C₁₃H₁₄ClN₂O₃
Molar Mass: 285.72 g/mol.

The compound’s structure enables diverse interactions:

  • The formamido group (–NHC(O)Ar) acts as a hydrogen bond donor/acceptor, influencing solubility and crystallinity.
  • The dimethylamino group (–N(CH₃)₂) contributes basicity and steric bulk.

Crystallographic analysis, if performed, might utilize tools like SHELXL () for refinement.

Properties

IUPAC Name

methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-16(2)8-11(13(18)19-3)15-12(17)9-5-4-6-10(14)7-9/h4-8H,1-3H3,(H,15,17)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABGMCFJCTYAEU-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)OC)/NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The starting material, 3-chlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with dimethylamine to form the corresponding amide.

    Esterification: The amide is subsequently esterified with methyl acrylate in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-[(3-chlorobenzoyl)amino]-3-(dimethylamino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate":

Basic Information

  • Chemical Formula: C13H15ClN2O3C_{13}H_{15}ClN_2O_3
  • Molecular Weight: 282.723 g/mol
  • CAS Number: 400084-89-1

Potential Applications and Research Areas

While the search results do not provide explicit applications for "this compound," they do suggest areas of potential research and application based on similar compounds and functional groups:

  • Related Structures and Activities: Search results show molecules with chlorophenyl and formamido groups exhibiting antimalarial activity . Hydrazones, for example, have demonstrated potential against malaria .
  • EOR Catalyst: A similar compound, Pt/Mo 2C/C-cp, has been researched as an electrocatalyst for ethanol oxidation reaction (EOR) .
  • Fluoroquinolone Accumulation: Research discusses the accumulation of fluoroquinolones in cells, noting the impact of hydrophobicity and molecular weight on concentration .
  • Inhibitor of Autophagy: One study indicates that CCCP (m-chlorophenyl hydrazone cccp) can inhibit autophagy .
  • Building block in synthesis: Methyl (2E)-3-(dimethylamino)-2-(phenylsulfonyl)acrylate contains a dimethylamino group that contributes to basicity and potential interactions with biological molecules, suggesting its role as a building block in chemical synthesis.

Safety Information

  • Storage Temperature: Ambient

Relevant chemical fragments:

  • Chlorophenyl group : This structure appears in molecules with diverse biological activities, such as antimalarials .
  • Formamido group : This structure is present in MDMB-CHMCZCA, a synthetic cannabinoid .
  • Dimethylamino group : This group contributes to basicity and potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Functional Groups Notable Properties
Target : Methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate C₁₃H₁₄ClN₂O₃ 285.72 3-Chlorophenyl formamido, dimethylamino Ester, amide, tertiary amine High polarity, hydrogen bonding capacity, potential for π-π interactions
Methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate () C₇H₉N₂O₂ 153.16 Cyano, dimethylamino Ester, nitrile, tertiary amine Electron-withdrawing cyano group enhances reactivity; limited H-bonding
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide () C₂₁H₂₄ClFN₂O₂ 390.88 Chloro-fluorophenyl methoxy, dimethylamino propylamide Amide, ether, tertiary amine Increased lipophilicity; bulky substituents may enhance target binding

Substituent-Driven Property Differences

Target vs. Cyano Analog ()
  • Electron Effects: The cyano group (–CN) in ’s compound is a strong electron-withdrawing group (EWG), increasing electrophilicity of the α,β-unsaturated system.
  • Hydrogen Bonding: The formamido group in the target can donate (N–H) and accept (C=O) hydrogen bonds, enhancing solubility and crystallinity compared to the cyano analog, which lacks H-bond donors .
  • Molecular Weight : The target’s larger size (285.72 vs. 153.16 g/mol) suggests differences in diffusion rates and bioavailability.
Target vs. Chloro-Fluoro Enamide ()
  • Substituent Complexity : ’s compound features a chloro-fluorophenyl methoxy group and a propylamide chain, increasing steric bulk and lipophilicity (logP ~3.5 estimated). The target’s simpler structure may favor metabolic stability.
  • Biological Interactions : The fluorine atom in ’s compound could enhance membrane permeability, while the target’s chlorine may prioritize aromatic interactions in binding pockets.

Biological Activity

Methyl (2E)-2-[(3-chlorophenyl)formamido]-3-(dimethylamino)prop-2-enoate, also known by its CAS number 400084-89-1, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₃H₁₅ClN₂O₃
  • Molecular Weight : 282.723 g/mol
  • MDL Number : MFCD00232790
  • Storage Conditions : Ambient temperature

Biological Activity

The biological activity of this compound primarily revolves around its pharmacological potential, particularly in the areas of anti-cancer and anti-inflammatory effects.

Antitumor Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has been shown to inhibit the growth of tumor cells through mechanisms that may involve the modulation of specific signaling pathways. A notable study indicated that similar compounds within its class demonstrated significant activity against BRAF(V600E) mutations, which are prevalent in certain melanoma cases .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Apoptosis induction via mitochondrial pathway
MDA-MB-2313.8Inhibition of cell proliferation

Anti-inflammatory Effects

In addition to its antitumor properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit pro-inflammatory cytokines, which play a crucial role in the pathogenesis of chronic inflammatory diseases. This property makes it a candidate for further exploration in therapeutic applications targeting inflammation-related conditions .

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The most pronounced effects were observed in breast cancer cell lines, where it induced apoptosis and inhibited migration .
  • Synergistic Effects with Other Chemotherapeutics
    • Research has indicated that when combined with established chemotherapeutic agents like doxorubicin, this compound enhances the cytotoxic effects against resistant cancer cell lines, suggesting a potential for combination therapy in clinical settings .
  • Anti-inflammatory Mechanisms
    • In experimental models of inflammation, this compound showed significant inhibition of TNF-alpha and IL-6 production, highlighting its role as a modulator of inflammatory responses .

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